

In Vitro Potency and Selectivity of (R)-Tegoprazan: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth overview of the in vitro pharmacological profile of **(R)-Tegoprazan**, a potassium-competitive acid blocker (P-CAB). The document details its potency in inhibiting the gastric H+/K+-ATPase and its selectivity over the related Na+/K+-ATPase, presenting quantitative data in structured tables and outlining the experimental methodologies for key assays. Visual diagrams generated using Graphviz are included to illustrate the mechanism of action and experimental workflows.

Introduction to (R)-Tegoprazan

(R)-Tegoprazan is a potent and selective inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. This enzyme is responsible for the final step in gastric acid secretion. Unlike proton pump inhibitors (PPIs) that bind irreversibly to the enzyme, **(R)-Tegoprazan** acts as a potassium-competitive acid blocker (P-CAB), reversibly inhibiting the pump by competing with potassium ions (K+).[1] This distinct mechanism of action allows for a rapid onset of acid suppression.[1]

In Vitro Potency of (R)-Tegoprazan

The inhibitory activity of **(R)-Tegoprazan** against the H+/K+-ATPase has been evaluated in vitro using enzyme preparations from various species. The half-maximal inhibitory concentration (IC50) values demonstrate its potent inhibition of the proton pump.



Enzyme Source	IC50 (μM)	Reference
Porcine Gastric H+/K+-ATPase	0.29 - 0.53	[2][3][4][5]
Canine Gastric H+/K+-ATPase	0.29 - 0.52	[3][4]
Human Gastric H+/K+-ATPase	0.29 - 0.52	[3][4]

Table 1: In vitro potency of **(R)-Tegoprazan** against H+/K+-ATPase from different species.

In Vitro Selectivity of (R)-Tegoprazan

A critical aspect of a targeted inhibitor is its selectivity for the intended target over other related proteins. The selectivity of **(R)-Tegoprazan** has been assessed by comparing its inhibitory activity against the gastric H+/K+-ATPase with its activity against the ubiquitous Na+/K+-ATPase.

Enzyme	IC50 (μM)	Selectivity Ratio (Na+/K+-ATPase IC50 / H+/K+- ATPase IC50)	Reference
Canine Gastric H+/K+-ATPase	0.29 - 0.52	>192	[3][4]
Canine Kidney Na+/K+-ATPase	>100	[3][4]	

Table 2: In vitro selectivity of **(R)-Tegoprazan** for H+/K+-ATPase over Na+/K+-ATPase.

Detailed Experimental Protocols Gastric H+/K+-ATPase Inhibition Assay

This protocol outlines the in vitro assay to determine the inhibitory activity of **(R)-Tegoprazan** on H+/K+-ATPase isolated from porcine gastric microsomes. The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:



- Porcine gastric microsomes containing H+/K+-ATPase
- Assay Buffer: 20 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 2 mM KCl
- (R)-Tegoprazan stock solution (in DMSO)
- ATP solution (2 mM)
- 10% Trichloroacetic acid (TCA)
- Reagents for colorimetric phosphate determination (e.g., Malachite Green-based reagent)
- Microplate reader

Procedure:

- Enzyme Preparation: Prepare a suspension of porcine gastric microsomes in the assay buffer. The protein concentration should be determined using a standard method (e.g., Bradford assay).
- Pre-incubation: In a 96-well plate, pre-incubate the enzyme preparation with varying concentrations of **(R)-Tegoprazan** (or vehicle control) for 30 minutes at 37°C.
- Initiation of Reaction: Start the enzymatic reaction by adding the ATP solution to each well.
- Incubation: Incubate the reaction mixture for 20 minutes at 37°C.
- Termination of Reaction: Stop the reaction by adding ice-cold 10% TCA to each well.
- Phosphate Determination: Centrifuge the plate to pellet the precipitated protein. Transfer the
 supernatant to a new plate and determine the amount of inorganic phosphate released using
 a colorimetric method. This typically involves the formation of a colored complex with a
 reagent like malachite green, which can be measured spectrophotometrically at a specific
 wavelength (e.g., 620-660 nm).
- Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the (R)-Tegoprazan concentration. Calculate the IC50 value from this curve using non-linear regression analysis.



Na+/K+-ATPase Inhibition Assay (for Selectivity)

This protocol describes the in vitro assay to assess the inhibitory effect of **(R)-Tegoprazan** on Na+/K+-ATPase, typically isolated from canine kidney microsomes.

Materials:

- Canine kidney microsomes containing Na+/K+-ATPase
- Assay Buffer: 30 mM Imidazole-HCl (pH 7.4), 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂
- Ouabain (a specific Na+/K+-ATPase inhibitor)
- **(R)-Tegoprazan** stock solution (in DMSO)
- ATP solution (2 mM)
- Reagents for colorimetric phosphate determination

Procedure:

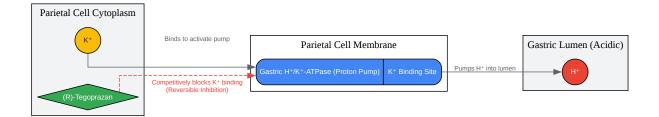
- Enzyme Preparation: Prepare a suspension of canine kidney microsomes in the assay buffer.
- Reaction Setup: Prepare two sets of reaction mixtures:
 - Total ATPase activity: Assay buffer with the enzyme preparation and varying concentrations of (R)-Tegoprazan.
 - Ouabain-insensitive ATPase activity: Assay buffer containing 1 mM ouabain, the enzyme preparation, and varying concentrations of (R)-Tegoprazan.
- Pre-incubation: Pre-incubate the reaction mixtures for 10 minutes at 37°C.
- Initiation and Incubation: Initiate the reaction by adding ATP and incubate for 20-30 minutes at 37°C.
- Termination and Phosphate Determination: Stop the reaction and measure the released inorganic phosphate as described in the H+/K+-ATPase assay protocol.



- Data Analysis:
 - Calculate the specific Na+/K+-ATPase activity by subtracting the ouabain-insensitive activity from the total ATPase activity for each (R)-Tegoprazan concentration.
 - Determine the IC50 value for (R)-Tegoprazan against Na+/K+-ATPase by plotting the percentage of inhibition of specific Na+/K+-ATPase activity against the drug concentration.

Mandatory Visualizations

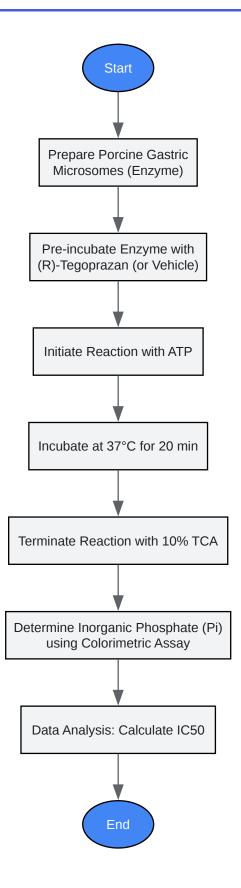
The following diagrams were generated using Graphviz (DOT language) to visually represent key concepts.



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Caption: Mechanism of **(R)-Tegoprazan** action on the gastric proton pump.

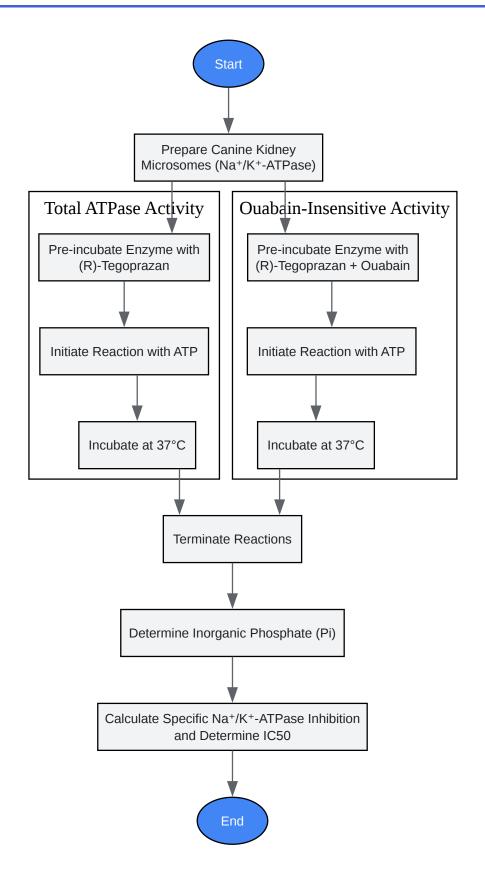




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Caption: Experimental workflow for the H+/K+-ATPase inhibition assay.





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Caption: Experimental workflow for the Na+/K+-ATPase selectivity assay.



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